N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide
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Overview
Description
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide is a complex organic compound with the molecular formula C16H10N2O2S and a molecular weight of 294.328 g/mol . This compound features an anthraquinone core fused with an isothiazole ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide typically involves the reaction of anthraquinone derivatives with isothiazole precursors under controlled conditions. One common method includes the cyclization of anthraquinone-2-carboxylic acid with thiosemicarbazide, followed by acetylation to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted anthraquinone derivatives .
Scientific Research Applications
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process, which is a potential mechanism for its anti-cancer effects. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-: Similar structure but with a benzamide group instead of an acetamide group.
Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-: Contains a propanamide group, differing in the length of the carbon chain.
Uniqueness
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide is unique due to its specific acetamide group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its benzamide and propanamide counterparts .
Properties
CAS No. |
50988-01-7 |
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Molecular Formula |
C16H10N2O2S |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)acetamide |
InChI |
InChI=1S/C16H10N2O2S/c1-8(19)17-11-6-2-4-9-13(11)16(20)10-5-3-7-12-14(10)15(9)18-21-12/h2-7H,1H3,(H,17,19) |
InChI Key |
JNJWDMRFGGSELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=C4C2=NSC4=CC=C3 |
Origin of Product |
United States |
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